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Abstract

Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist of
the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to stimulate eumelanin
production and exert broad anti-inflammatory and anti-fibrotic effects.[1][3] This technical guide
provides an in-depth analysis of the molecular effects of Dersimelagon on gene expression in
skin cells, based on preclinical and in vitro studies. It details the experimental protocols used to
ascertain these effects, presents quantitative gene expression data, and illustrates the key
signaling pathways and experimental workflows. This document is intended to serve as a
comprehensive resource for researchers and professionals involved in dermatology,
pharmacology, and drug development.

Core Mechanism of Action: MC1R Agonism

Dersimelagon functions as a selective agonist for MC1R, a G-protein coupled receptor
expressed on various skin cells, including melanocytes, keratinocytes, fibroblasts, and immune
cells like monocytes and macrophages.[4] Its binding to MC1R initiates a signaling cascade
that is central to its therapeutic effects.

Signaling Pathway
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Upon binding to MC1R, Dersimelagon triggers the dissociation of the Gas subunit of the
associated G-protein. This activates adenylyl cyclase, leading to an increase in intracellular
cyclic adenosine monophosphate (CAMP). Elevated cAMP levels then activate Protein Kinase A
(PKA), which phosphorylates and activates downstream transcription factors, most notably the
CAMP response element-binding protein (CREB) and the microphthalmia-associated
transcription factor (MITF). MITF is a master regulator of melanocyte development and
function, and its activation leads to the increased transcription of key enzymes involved in

eumelanin synthesis.

Cell Membrane

Click to download full resolution via product page
Caption: Dersimelagon-induced MC1R signaling cascade. (Within 100 characters)

Effects on Gene Expression

Dersimelagon modulates the expression of genes involved in two primary areas:
melanogenesis and inflammation/fibrosis.

Upregulation of Melanogenesis-Related Genes

In preclinical studies, Dersimelagon has been shown to significantly upregulate the expression
of genes critical for the synthesis of eumelanin, the dark pigment that provides photoprotection.

Table 1: Relative mRNA Expression of Melanogenesis Genes in Mouse Skin Following a Single

Oral Dose of Dersimelagon
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Gene Dose 24 hours 48 hours 72 hours
Tendency
Tyrosinase (Tyr) 0.3 mg/kg towards - -
upregulation
Significant Significant Significant
3 mg/kg ) ) )
Upregulation Upregulation Upregulation
Tyrosinase- Tendency
related protein 1 0.3 mg/kg towards - -
(Trpl) upregulation
Significant Significant Significant
3 mg/kg : : ,
Upregulation Upregulation Upregulation
Dopachrome Tendency
tautomerase 0.3 mg/kg towards - -
(Dct) upregulation
Significant Significant Significant
3 mg/kg

Upregulation

Upregulation

Upregulation

Data derived
from gPCR
analysis of
mouse pinnae
tissue.
Hypoxanthine
phosphoribosyltr
ansferase 1
(Hprt) was used

for normalization.

Modulation of Inflammation and Fibrosis-Related Genes

Dersimelagon demonstrates disease-modifying effects in preclinical models of systemic

sclerosis (SSc), a condition characterized by inflammation and fibrosis. These effects are

mediated, in part, by changes in gene expression in fibroblasts and immune cells.
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Table 2: Effect of Dersimelagon on Fibrosis and Inflammation-Related Gene Expression

. Effect of
Gene Cell Type | Model Stimulus .
Dersimelagon
Concentration-
Human Dermal dependent
ACTA2 (a-SMA) _ TGF-B _
Fibroblasts suppression of MRNA
elevation
Human Dermal No effect on mRNA
COL1A1 . TGF-B _
Fibroblasts expression
Reversed BLM-
IL-6 Signaling Mouse Lung (BLM- ) induced gene
) Bleomycin (BLM) ]
Pathway Genes induced SSc model) expression

fluctuations

Data derived from in
vitro studies on
human dermal
fibroblasts and
microarray analysis of
lung tissue from a
mouse model of

systemic sclerosis.

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate
Dersimelagon's effect on gene expression.

Protocol: In Vivo Gene Expression Analysis in Mice

This protocol was used to quantify the expression of melanogenesis-related genes in mouse
skin.

¢ Animal Model: 7-week-old male C57BL/6J-Ay/+ mice were used.
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Dosing: A single oral gavage of Dersimelagon (0.3 or 3 mg/kg) or vehicle was administered.

Tissue Collection: At 24, 48, and 72 hours post-administration, mice were euthanized, and
pinnae (ear skin) were dissected for analysis.

RNA Extraction: Total RNA was extracted from the pinnae using the Qiagen RNeasy Mini Kit.

Quantitative Real-Time PCR (qPCR):

[¢]

One-Step SYBR PrimeScript PLUS RT-PCR Kit (Takara Bio) was used for reverse
transcription and amplification.

[¢]

Target genes: Tyr, Trpl, Dct.

[e]

Endogenous Control: Hprt was used for normalization.

o

Analysis: Relative gene expression was calculated based on the comparative Ct method.
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Caption: Workflow for in vivo gene expression analysis. (Within 100 characters)

Protocol: In Vitro Gene Expression in Human Dermal
Fibroblasts

This protocol was used to assess the anti-fibrotic potential of Dersimelagon.

¢ Cell Culture: Normal human dermal fibroblasts were cultured.
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Starvation: Cells were serum-starved for 24 hours to synchronize them.

Treatment: Cells were pre-treated with varying concentrations of Dersimelagon (MT-7117)
before being stimulated with transforming growth factor-3 (TGF-f3) to induce a fibrotic
response.

Incubation: Cells were cultured for an additional 24 hours.

RNA Extraction & qPCR: Total RNA was extracted, and gPCR was performed to measure the
MRNA expression levels of ACTA2 (encoding a-smooth muscle actin) and COL1AL.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b607062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Culture Human
Dermal Fibroblasts

Serum Starvation
(24 hours)

'

Treatment:
1. Dersimelagon (various conc.)
2. TGF- Stimulation

'

Incubation
(24 hours)

Cell Lysis & RNA Extraction

RT-gPCR for
ACTA2 & COL1A1 mRNA

Analyze Gene Expression

Click to download full resolution via product page

Caption: Workflow for in vitro fibroblast gene expression study. (Within 100 characters)

Protocol: Microarray Gene Expression Profiling

This protocol was used to gain a broader understanding of Dersimelagon's anti-inflammatory

effects in a disease model.

e Model: Bleomycin (BLM)-induced systemic sclerosis model in mice.
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o Sample Source: Total RNA was extracted from lung tissue samples from three groups:
control (no disease), disease + vehicle, and disease + Dersimelagon (0.3 mg/kg).

» Quality Control: RNA purity, concentration, and quality were confirmed with a NanoDrop
2000 and Agilent 2100 bioanalyzer.

» Microarray Platform: Agilent Expression Array was used for gene expression profiling.

» Data Analysis: Gene expression changes between the groups were analyzed to identify
pathways and biological processes modulated by Dersimelagon, such as the IL-6 signaling
pathway.

Summary and Conclusion

Dersimelagon, a selective MC1R agonist, directly influences gene expression in skin and
related cells to produce its therapeutic effects. In skin, it robustly upregulates a network of
genes essential for eumelanin synthesis, including Tyr, Trpl, and Dct, providing a clear
molecular basis for its observed effects on skin pigmentation. Furthermore, in the context of
fibro-inflammatory conditions, Dersimelagon demonstrates a capacity to modulate gene
expression associated with fibrosis and inflammation, notably by suppressing TGF-f3-induced
ACTA2 mRNA elevation in dermal fibroblasts and normalizing pathological gene expression in
inflammatory pathways.

The data presented in this guide, derived from rigorous preclinical and in vitro experiments,
underscores the targeted molecular mechanism of Dersimelagon. For scientists and
researchers, this information provides a foundational understanding of its pharmacogenomic
activity, supporting further investigation into its potential applications in photodermatoses and
fibro-inflammatory skin disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/publication/377112612_Illuminating_Dersimelagon_A_Novel_Agent_in_the_Treatment_of_Erythropoietic_Protoporphyria_and_X-Linked_Protoporphyria
https://www.mt-pharma-america.com/media/press-releases/2025/mitsubishi-tanabe-pharma-america-announces-completion-of-enrollment-for-its-phase-3-inspire-study-of-investigational-dersimelagon-in-patients-with-epp-and-xlp
https://pmc.ncbi.nlm.nih.gov/articles/PMC10229459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10229459/
https://www.mdpi.com/1424-8247/17/1/31
https://www.benchchem.com/product/b607062#dersimelagon-s-effect-on-gene-expression-in-skin-cells
https://www.benchchem.com/product/b607062#dersimelagon-s-effect-on-gene-expression-in-skin-cells
https://www.benchchem.com/product/b607062#dersimelagon-s-effect-on-gene-expression-in-skin-cells
https://www.benchchem.com/product/b607062#dersimelagon-s-effect-on-gene-expression-in-skin-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

